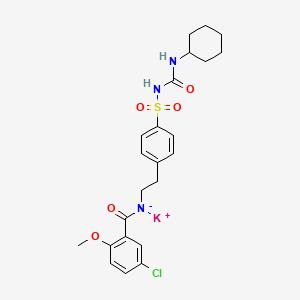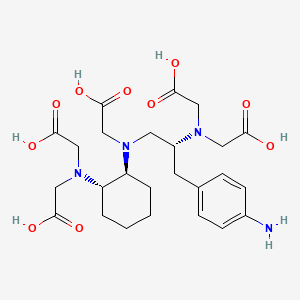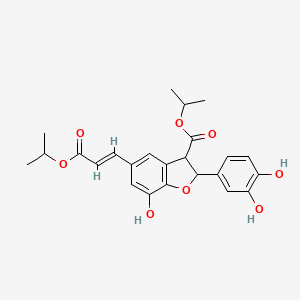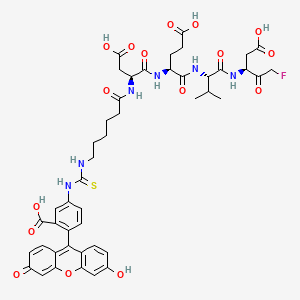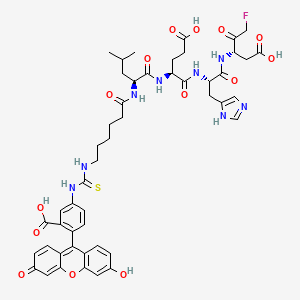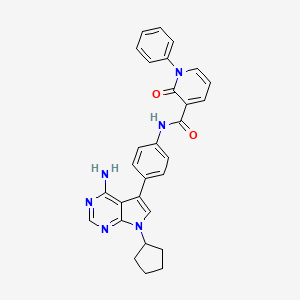![molecular formula C50H73N15O12 B12399312 [Tyr8] Bradykinin](/img/structure/B12399312.png)
[Tyr8] Bradykinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Tyr8] Bradykinin is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is known for its vasodilatory, natriuretic, antioxidative, and pro-angiogenic activities . The modification at the eighth position with tyrosine enhances its stability and biological activity, making this compound a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr8] Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Análisis De Reacciones Químicas
Types of Reactions
[Tyr8] Bradykinin undergoes various chemical reactions, including iodination, phosphorylation, and amidation. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Iodination: This reaction is performed using reagents such as chloramine-T or lactoperoxidase.
Phosphorylation: This reaction involves the addition of phosphate groups to the peptide, often using reagents like adenosine triphosphate (ATP) and kinases.
Amidation: This reaction is used to modify the C-terminal of the peptide, typically employing reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions include iodinated this compound, phosphorylated this compound, and amidated this compound. These modifications enhance the peptide’s stability and biological activity .
Aplicaciones Científicas De Investigación
[Tyr8] Bradykinin is extensively used in scientific research due to its enhanced stability and biological activity. Some of its applications include:
Mecanismo De Acción
[Tyr8] Bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of these pathways leads to a range of physiological responses, such as vasodilation, natriuresis, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Bradykinin: The parent compound, known for its vasodilatory and pro-inflammatory effects.
[Des-Arg9] Bradykinin: A derivative that primarily binds to the B1 receptor, involved in chronic pain and inflammation.
[Hyp3] Bradykinin: A modified form with enhanced stability and activity.
Uniqueness of [Tyr8] Bradykinin
This compound is unique due to its enhanced stability and biological activity compared to its parent compound, bradykinin. The addition of tyrosine at the eighth position allows for more precise studies of receptor binding and signaling pathways, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C50H73N15O12 |
|---|---|
Peso molecular |
1076.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
MWVUEDATXZGOMI-FDISYFBBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




